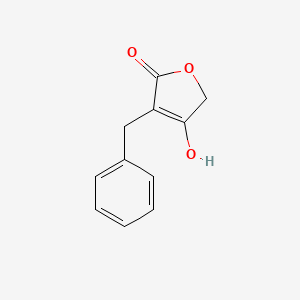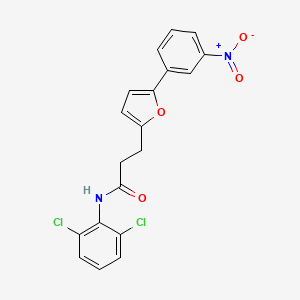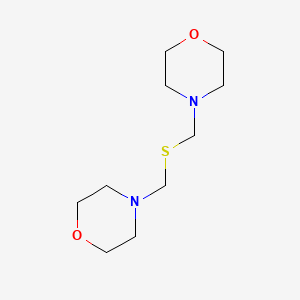
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline is a complex organic compound with the molecular formula C21H18N4O2. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
The synthesis of 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline typically involves multiple steps. One common method includes the reaction of 2-methyl-4-(4-nitrophenylazo)aniline with phthalic anhydride under specific conditions to form the isoindoline ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve solventless conditions to adhere to green chemistry principles .
化学反応の分析
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Industry: It is used in the production of polymers, colorants, and other materials.
作用機序
The mechanism of action of 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . The compound may also inhibit the aggregation of β-amyloid proteins, which is a key factor in the development of Alzheimer’s disease .
類似化合物との比較
2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline can be compared with other isoindoline derivatives such as:
2-(4-(4-nitrophenylazo)phenyl)isoindoline: This compound has a similar structure but lacks the methyl group, which may affect its biological activity and chemical reactivity.
Isoindoline-1,3-dione derivatives: These compounds have different functional groups and may exhibit different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse applications in various fields.
特性
CAS番号 |
200394-28-1 |
|---|---|
分子式 |
C21H18N4O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
[4-(1,3-dihydroisoindol-2-yl)-3-methylphenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C21H18N4O2/c1-15-12-19(23-22-18-6-9-20(10-7-18)25(26)27)8-11-21(15)24-13-16-4-2-3-5-17(16)14-24/h2-12H,13-14H2,1H3 |
InChIキー |
CQJNHPGLJPTIQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N3CC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















